An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzaldehyde
An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-4-yl)benzaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction. The rationale behind key experimental choices is explained to ensure reproducibility and success. Furthermore, this guide covers standard characterization techniques, critical applications in the development of novel therapeutics, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Core Compound Identity and Significance
3-(1H-Pyrazol-4-yl)benzaldehyde is a bifunctional organic molecule featuring a pyrazole ring linked to a benzaldehyde moiety. This unique architecture makes it a valuable intermediate for synthesizing more complex molecular structures. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its diverse biological activities, while the aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations.[1][2][3]
Table 1: Physicochemical Properties of 3-(1H-Pyrazol-4-yl)benzaldehyde
| Property | Value | Source |
| CAS Number | 1017794-46-5 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [4] |
| LogP (Predicted) | 1.8892 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
The true value of this compound lies in its role as a scaffold. The pyrazole ring system is known to engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[6][7][8] The aldehyde functionality allows for the facile introduction of diverse chemical groups to explore structure-activity relationships (SAR) and optimize lead compounds.
Synthesis and Manufacturing: A Mechanistic Approach
The construction of the aryl-heteroaryl bond in 3-(1H-Pyrazol-4-yl)benzaldehyde is most reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This method is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[11]
Retrosynthetic Strategy
The core strategy involves disconnecting the C-C bond between the pyrazole and phenyl rings. This leads to two commercially available or readily accessible starting materials: a protected 4-halopyrazole (e.g., 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole) and 3-formylphenylboronic acid. The protecting group on the pyrazole nitrogen is crucial to prevent N-arylation and other side reactions that can inhibit the catalyst.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, self-validating system designed for high-yield synthesis.
Materials:
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
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Water (Degassed)
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
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Brine (Saturated NaCl solution)
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Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromo-1-(THP)-1H-pyrazole (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing the water removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Causality: Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe.[12]
-
-
Aqueous Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The workup removes the inorganic base, boronic acid byproducts, and residual palladium catalyst. The brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
-
Deprotection: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude residue in a suitable solvent (e.g., methanol) and add 2M HCl. Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).
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Causality: The THP protecting group is acid-labile. This step efficiently removes the protecting group to yield the final N-H pyrazole.
-
-
Purification: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The final product is purified by column chromatography on silica gel.
-
Causality: Chromatography is essential to remove any unreacted starting materials, homocoupled byproducts, or residual impurities, ensuring a high-purity final compound suitable for subsequent research.
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Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow.
Characterization and Quality Control
To validate the identity and purity of synthesized 3-(1H-Pyrazol-4-yl)benzaldehyde, a standard suite of analytical techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of aromatic protons from both the pyrazole and benzene rings, a distinct singlet for the aldehyde proton (typically ~9.9-10.1 ppm), and a broad singlet for the pyrazole N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the presence of all 10 unique carbon atoms, including the characteristic aldehyde carbonyl carbon signal (~190-195 ppm).
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MS (Mass Spectrometry): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 173.07.
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Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be ≥98% for use in drug discovery applications.
Applications in Drug Discovery and Development
The utility of 3-(1H-Pyrazol-4-yl)benzaldehyde stems from its identity as a "privileged scaffold." Pyrazole derivatives are central to many therapeutic agents.[1][2] This building block provides a robust starting point for generating libraries of novel compounds for screening.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[8] The aldehyde can be used in reactions like reductive amination to append various amine-containing fragments, enabling exploration of the pocket surrounding the core scaffold.
-
Anti-inflammatory Agents: Pyrazole-containing compounds, such as Celecoxib, are potent anti-inflammatory drugs.[2] This scaffold can be elaborated to develop new selective inhibitors of inflammatory targets like COX-2 or various cytokines.
-
CNS-Active Agents: Pyrazoline derivatives have been investigated for activity against cannabinoid receptors and for antidepressant effects, indicating the potential of the pyrazole core in developing treatments for neurological and psychiatric disorders.[13]
Conceptual Library Development Workflow
Caption: Library generation from the core scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet for this exact compound is not universally available, data from closely related structures like 3-(1H-Pyrazol-1-yl)benzaldehyde and the parent benzaldehyde provide a strong basis for safe handling.[14][15][16]
Table 2: Summary of Safety and Handling Information
| Category | Recommendation | Rationale / Hazard Statements |
| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat. | Causes skin irritation. Causes serious eye irritation.[14] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling. | May cause respiratory irritation. Harmful if swallowed.[14][17] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. Consider storage under an inert atmosphere (e.g., nitrogen). | Protect from moisture and air. Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][14] |
| First Aid (Eyes/Skin) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. | Immediate action is required to minimize irritation and chemical burns.[14] |
| First Aid (Ingestion/Inhalation) | Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Inhalation: Remove person to fresh air and keep comfortable for breathing. | Do not induce vomiting. Seek medical attention.[14][16] |
Conclusion
3-(1H-Pyrazol-4-yl)benzaldehyde, CAS No. 1017794-46-5, is a strategically important heterocyclic building block for modern drug discovery. Its synthesis is reliably achieved via robust methods like the Suzuki-Miyaura coupling, and its bifunctional nature provides a versatile platform for generating diverse chemical libraries. The well-documented pharmacological relevance of the pyrazole scaffold ensures that derivatives of this compound will continue to be promising candidates in the search for novel therapeutics targeting a wide range of diseases. Adherence to the detailed synthetic and safety protocols outlined in this guide will empower researchers to effectively and safely utilize this valuable chemical tool.
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